Prenyl thioacetate

Flavor stability Thioester precursor Shelf-life optimization

Prenyl thioacetate (S-(3-methyl-2-butenyl) ethanethioate; CAS 33049-93-3) is a C7H12OS allylic thioester classified as a flavoring agent under FEMA 3895 and JECFA 491, with a full specification monograph and an ADI of 'acceptable' at current intake levels. It is a colorless clear liquid (assay ≥99%), boiling point 67–68 °C, specific gravity 0.964–0.969, refractive index 1.492–1.497, insoluble in water and soluble in ethanol, triacetin, and heptane.

Molecular Formula C7H12OS
Molecular Weight 144.24 g/mol
CAS No. 33049-93-3
Cat. No. B017973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenyl thioacetate
CAS33049-93-3
SynonymsEthanethioic Acid S-(3-Methyl-2-butenyl) Ester; 
Molecular FormulaC7H12OS
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCC(=CCSC(=O)C)C
InChIInChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3
InChIKeyHYSBJYIGYSBFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in ethanol, triacetin and heptane

Structure & Identifiers


Interactive Chemical Structure Model





Prenyl Thioacetate (CAS 33049-93-3) Procurement Guide: Chemical Identity, Regulatory Status, and Key Differentiators


Prenyl thioacetate (S-(3-methyl-2-butenyl) ethanethioate; CAS 33049-93-3) is a C7H12OS allylic thioester classified as a flavoring agent under FEMA 3895 and JECFA 491, with a full specification monograph and an ADI of 'acceptable' at current intake levels [1]. It is a colorless clear liquid (assay ≥99%), boiling point 67–68 °C, specific gravity 0.964–0.969, refractive index 1.492–1.497, insoluble in water and soluble in ethanol, triacetin, and heptane [2]. Its primary industrial role is as a stable, controlled-release precursor to prenyl mercaptan (prenylthiol), a highly potent odorant, for use in thermally processed ready-to-drink coffee and flavor compositions [3].

Why Prenyl Thioacetate Cannot Be Simply Replaced by In-Class Thioesters or Thiols in Thermally Processed Applications


In-class analogs such as prenyl mercaptan (prenylthiol), furfuryl thioacetate, and methyl thioacetate share the thioester or thiol moiety but differ critically in stability, thermal degradation kinetics, organoleptic profile, and regulatory specification, precluding direct substitution. Free thiols like prenylthiol are explicitly labeled 'Readily Oxidized' and require freezer storage , whereas prenyl thioacetate is a shelf-stable liquid at ambient conditions [1]. The Nestec patent establishes that thioacetates serve as thermal-process-stable flavor precursors that hydrolyze in situ to thiols during retorting and ambient storage over ≥4 months [2]; substituting one thioacetate for another without matching the target thiol's odor character and release kinetics would yield a different flavor profile and timeline, making generic interchange scientifically and commercially unviable.

Prenyl Thioacetate Quantitative Differentiation Evidence: Stability, Release Kinetics, and Organoleptic Specificity vs. Closest Analogs


Oxidative and Ambient Stability Advantage of Prenyl Thioacetate over Prenyl Mercaptan (Prenylthiol)

Prenyl thioacetate is intrinsically more stable toward oxidation and ambient degradation than its corresponding free thiol, prenyl mercaptan. Vendor specifications and chemical databases consistently classify prenyl mercaptan as 'Readily Oxidized' requiring freezer storage , whereas prenyl thioacetate is listed as a clear colorless liquid with no such oxidative instability warning and is stored at ambient temperature . In the Nestec patent, thioacetate compounds are explicitly described as 'chemically more stable towards oxidation in comparison to the corresponding thiols' and are demonstrated to remain functional after thermal processing (retorting) and 4-month ambient storage [1].

Flavor stability Thioester precursor Shelf-life optimization

Controlled Thiol Release Kinetics Enable Sustained Coffee Flavor Over 4 Months vs. Free Thiol Rapid Degradation

The Nestec patent (WO2009062800A1) explicitly tested prenylthioacetate as a flavor precursor in RTD coffee subjected to retorting. Free thiols (e.g., furfurylthiol) 'have a much better flavor and aroma contribution than thioacetate compounds. However, thiol compounds degrade rapidly and readily' [1]. Thioacetates are described as 'more durable than thiols' [1]. The invention demonstrates that prenylthioacetate, added at 0.005–7 mg/kg prior to retorting, hydrolyzes in situ to prenylthiol at a rate matching the thiol degradation rate, thereby sustaining balanced flavor 'for more than 4 months at ambient temperature and for more than 1 month at 60°C storage' [2]. No free thiol formulation can achieve this duration under retort conditions.

Ready-to-drink coffee Flavor precursor Thermal processing Shelf-life

Distinct Organoleptic Profile: Sulfurous-Coffee Character vs. Fruity Prenyl Acetate and Roasted Furfuryl Thioacetate

Prenyl thioacetate functions as a precursor to prenyl mercaptan, a potent odorant described as imparting 'skunky, coffee, and fruity-sulfurous notes' . This profile is fundamentally distinct from that of prenyl acetate (CAS 1191-16-8, FEMA 4202), which provides a 'fruity mango odor with apple, pear, banana nuances' , and from furfuryl thioacetate (CAS 13678-68-7, FEMA 3162), which delivers 'brown, roasted flavor' notes characteristic of coffee but lacks the sulfurous-skunky dimension [1]. While all three thioacetates can serve as flavor precursors in coffee, the specific organoleptic outcome—sulfurous depth from prenyl thioacetate, purely roasted from furfuryl thioacetate, or fruity from prenyl acetate—is non-interchangeable in flavor formulation.

Flavor chemistry Organoleptic differentiation Sulfur volatiles

Physicochemical Property Differentiation: Boiling Point, Density, and Flash Point vs. Prenyl Mercaptan, Prenyl Acetate, and Methyl Thioacetate

Prenyl thioacetate exhibits distinct physicochemical properties vs. its closest analogs that directly impact formulation, distillation, and safety handling. Its boiling point of 67–68°C is significantly lower than prenyl mercaptan (127°C) and prenyl acetate (151–152°C) , while its flash point of 52.78°C (127°F) is substantially higher than methyl thioacetate (12°C) , reducing flammability risk. Density (0.964–0.969 g/mL) is higher than prenyl mercaptan (0.9012 g/mL) and prenyl acetate (0.917 g/mL) . These differences affect solvent miscibility, emulsion behavior, and headspace partitioning in flavor delivery systems.

Physicochemical properties Formulation compatibility Safety handling

Regulatory Specification: JECFA Full Monograph and ≥99% Assay Standard vs. Prenyl Acetate and Prenyl Mercaptan

Prenyl thioacetate benefits from a 'Full' JECFA specification monograph (1999, Session 53) with a defined minimum assay of 99% [1]. By comparison, prenyl mercaptan (JECFA 522, FEMA 3896) also has a specification but carries a 'Readily Oxidized' stability warning that complicates quality assurance [2]. Prenyl acetate (JECFA 1827, FEMA 4202) was evaluated later (2008) and typically traded at 95–98% purity . Among the three named thioacetates in the Nestec patent (furfuryl-, methyl-, and prenyl-), prenyl thioacetate is the only one with a 99% minimum assay specification from JECFA, providing a higher purity benchmark for procurement specifications [1][3].

Regulatory compliance Flavor specification JECFA monograph

Prenyl Thioacetate: Optimal Application Scenarios Based on Verified Differentiation Evidence


Thermally Processed Ready-to-Drink (RTD) Coffee Requiring ≥4-Month Ambient Shelf Stability of Sulfurous Flavor Notes

Prenyl thioacetate is explicitly validated in the Nestec patent (WO2009062800A1) as a thioester flavor precursor for RTD coffee. Added at 0.005–7 mg/kg (optimally 0.1–5 mg/kg) as a 1–10% ethanol solution prior to retorting, it undergoes controlled hydrolysis to prenyl mercaptan during thermal processing (85–170°C under inert atmosphere), providing sustained sulfurous-coffee character for more than 4 months at ambient temperature and more than 1 month at 60°C accelerated storage [1]. Free prenyl mercaptan cannot be substituted because it degrades rapidly under these conditions, and non-thioester prenyl esters (e.g., prenyl acetate) do not release the sulfurous thiol upon hydrolysis [1].

Flavor Formulations Requiring a Stable, Storable Source of Sulfurous-Skunky-Coffee Character Without Cold-Chain Logistics

Flavor houses seeking to incorporate prenyl mercaptan's characteristic 'skunky, coffee, fruity-sulfurous' note into compounded flavors can use prenyl thioacetate as an ambient-stable precursor. Unlike prenyl mercaptan, which requires freezer storage due to its 'Readily Oxidized' nature , prenyl thioacetate is shipped and stored as a standard liquid at ambient temperature, with a flash point of 52.78°C that avoids the highly flammable classification (FP <23°C) of methyl thioacetate (FP 12°C) . The ≥99% JECFA assay specification with NMR verification ensures regulatory-grade purity for international flavor compounding [2].

Cannabis and Edible Compositions Requiring Organosulfur Volatile Profiles for Flavor and Fragrance Recreation

Patent literature (US patents assigned to ABX Investments, Inc.) identifies prenyl thioacetate, alongside prenyl mercaptan and 2-methylthiophene, as an organosulfur compound suitable for edible compositions, aerosol compositions, flavor compositions, fragrance compositions, or inhalable compositions, in combination with primary terpene compounds such as myrcene, β-caryophyllene, and limonene at 0.1–99 wt% [3]. Prenyl thioacetate is preferred over prenyl mercaptan in these formulations where ambient stability during manufacturing and storage is required, as the free thiol's rapid oxidation would compromise composition consistency .

Organic Synthesis: Controlled Prenylthiol Generation for Chemical Transformations Without Handling Volatile Thiols

In synthetic organic chemistry, prenyl thioacetate serves as a protected, latent form of prenyl mercaptan. Thioacetate esters undergo hydrolysis under basic or enzymatic conditions to release the corresponding thiol [4]. Prenyl thioacetate enables chemists to generate prenyl mercaptan in situ for further reactions (e.g., thiol-ene click chemistry, metal coordination) without directly handling the volatile, readily oxidized free thiol (BP 127°C, FP 45.7°C) . The lower boiling point of prenyl thioacetate (67–68°C) vs. prenyl acetate (151–152°C) also facilitates purification by distillation if excess reagent removal is needed .

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